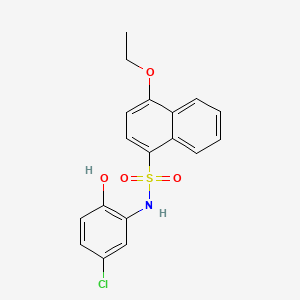

N-(5-chloro-2-hydroxyphényl)-4-éthoxynaphtalène-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

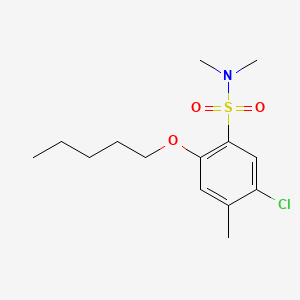

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as CHESNA, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHESNA has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mécanisme D'action

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's mechanism of action involves its ability to inhibit the activity of enzymes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. By inhibiting NF-κB, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide reduces inflammation and the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's biochemical and physiological effects have been extensively studied to understand its potential therapeutic properties. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in treating neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide for lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's ability to inhibit the activity of enzymes involved in various cellular processes makes it a useful tool for studying these processes in vitro. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.

Orientations Futures

There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide research, including its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's potential use in treating neurodegenerative diseases warrants further investigation, including its mechanism of action in protecting neurons from oxidative stress and reducing neuroinflammation. Furthermore, the development of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide analogs with improved pharmacokinetic properties may enhance its potential therapeutic properties and reduce its potential toxicity.

Méthodes De Synthèse

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another synthesis method involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 4-ethoxynaphthalene-1-sulfonyl azide in the presence of triethylamine. Both methods yield N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide as a white solid with a high purity level.

Applications De Recherche Scientifique

Activité antioxydante

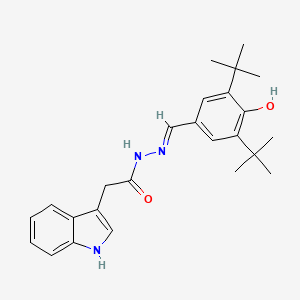

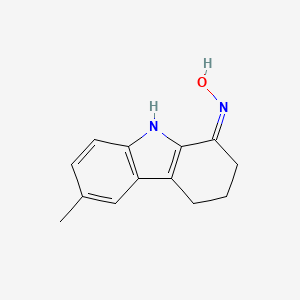

Le composé a été utilisé dans la synthèse d'une série de nouveaux dérivés de l'acide 1-(5-chloro-2-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique. Ces dérivés ont été testés pour leur activité antioxydante en utilisant la méthode de piégeage des radicaux DPPH et l'essai de pouvoir réducteur. Certains de ces composés ont montré une activité antioxydante puissante, un composé présentant une activité antioxydante 1,5 fois plus élevée que l'acide ascorbique {svg_1}.

Activité antimicrobienne

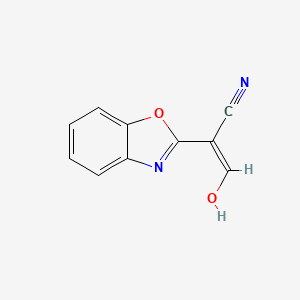

Le composé a été utilisé dans la synthèse de complexes de métaux de transition de la N-(5-chloro-2-hydroxyphényl)-3-méthoxy-salicylaldimine, un ligand tridenté de type ONO. Ces complexes ont été testés pour leur activité antimicrobienne contre six bactéries et C. albicans comme champignons. Les complexes Ni(II) et Co(II) ont montré une activité sélective sur S. epidermidis et C. albicans {svg_2}.

Analyse structurale

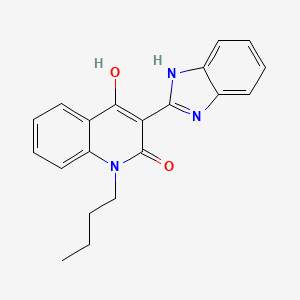

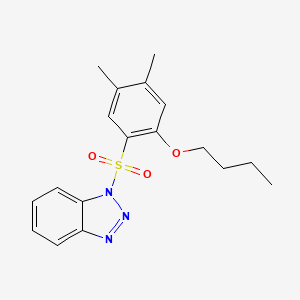

La structure cristalline du composé a été étudiée en utilisant l'analyse de diffraction des rayons X. Cela a permis d'attribuer de manière non ambiguë la structure du composé {svg_3}.

Synthèse de composés hétérocycliques

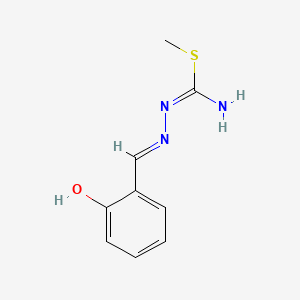

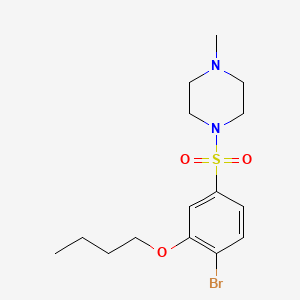

Le composé a été utilisé dans la synthèse de composés hétérocycliques. Ces composés ont de larges applications dans des domaines tels que les agents antibactériens, antiviraux et antifongiques {svg_4}.

Catalyse

Le composé a été utilisé dans la synthèse de complexes de bases de Schiff qui ont des applications en catalyse homogène ou hétérogène {svg_5}.

Activité anticancéreuse

Le composé a été utilisé dans la synthèse de complexes de bases de Schiff qui ont montré une forte activité anticancéreuse. Lorsqu'ils sont administrés sous forme de complexes métalliques, l'activité anticancéreuse de ces complexes est améliorée par rapport au ligand libre {svg_6}.

Propriétés

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-2-24-17-9-10-18(14-6-4-3-5-13(14)17)25(22,23)20-15-11-12(19)7-8-16(15)21/h3-11,20-21H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJWNVOECFXFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[(oxolan-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B604752.png)

![4-bromo-2,5-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604759.png)

![2,5-dichloro-4-ethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604761.png)

![2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B604762.png)

![1-{5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B604763.png)

![2-(5-{[4-(propan-2-yl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604765.png)